N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN5O4/c25-19-4-1-2-5-20(19)29-9-11-30(12-10-29)21(22-6-3-15-34-22)18-27-24(32)23(31)26-7-8-28-13-16-33-17-14-28/h1-6,15,21H,7-14,16-18H2,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFYBJIMISMJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a piperazine ring, a furan moiety, and an oxalamide functional group, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN4O3 |
| Molecular Weight | 456.5 g/mol |
| CAS Number | 877633-07-3 |
This structure suggests potential interactions within biological systems, particularly in the central nervous system (CNS).
Research indicates that compounds containing piperazine rings often exhibit activity on various neurotransmitter receptors, including serotonin and dopamine receptors. The fluorophenyl substitution may enhance the lipophilicity and receptor affinity, potentially leading to increased bioactivity. The furan moiety may also contribute to the compound's reactivity and interaction with biological targets.
Pharmacological Effects
- Neuropharmacological Activity : Preliminary studies suggest that this compound may possess neuroprotective properties. The presence of the piperazine ring is associated with central nervous system activity, making it a candidate for treating neurological disorders.
- Anti-inflammatory and Analgesic Effects : The oxalamide functional group has been linked to anti-inflammatory activity. Compounds with similar structures have shown promise in reducing inflammation and pain in various preclinical models.
- Inhibition of Transporters : Recent studies have highlighted the role of related compounds in inhibiting equilibrative nucleoside transporters (ENTs), which are crucial for adenosine regulation. This inhibition may lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .
Study on Structure-Activity Relationship (SAR)
A study focusing on the SAR of piperazine derivatives demonstrated that modifications to the fluorophenyl group significantly influenced biological activity. Variations in substituents led to differing affinities for ENTs, with some analogues exhibiting selective inhibition profiles .
In Vitro Studies
In vitro assays using human cell lines have shown that compounds similar to this compound can modulate neurotransmitter uptake, indicating potential applications in CNS disorders .
Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
